5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole
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Description
5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole (CHST), also known as 5-cyclohexylsulfanyl-1,2,3-thiadiazole, is a five-membered heterocyclic compound with a sulfur atom in the ring. It is a highly versatile compound with a wide range of applications in scientific research, including drug design, medicinal chemistry, and catalysis.
Scientific Research Applications
Synthesis and Bioactivity of Thiadiazole Derivatives
Thiadiazole derivatives, including those related to 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole, have been synthesized and evaluated for various biological activities. Saravanan, Namitharan, and Muthusubramanian (2008) reported the synthesis and characterization of new 5-(cyclohexylsulfanyl)-4-aryl-1,2,3-selena/thiadiazoles, derived from α-sulfanyl semicarbazones, highlighting the structural diversity and potential for biological application of these compounds (Saravanan, Namitharan, & Muthusubramanian, 2008).
Antimicrobial and Antitubercular Activities
Karabanovich et al. (2016) discovered that 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles show significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without activity against other tested bacteria or fungi. This highlights the potential of thiadiazole derivatives as selective antitubercular agents (Karabanovich et al., 2016).
Cytotoxicity Against Cancer Cell Lines
Shi et al. (2013) synthesized 3-amino-5-sulfanyl-1,2,4-triazole and 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, evaluating their cytotoxicities against various human cancer cell lines. The compounds demonstrated activities with IC50 values ranging from 0.04 to 23.6 µM, indicating their potential as cytotoxic agents for cancer therapy (Shi et al., 2013).
properties
IUPAC Name |
5-cyclohexylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-2-4-7(5-3-1)11-8-6-9-10-12-8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFDQQCRPGSCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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